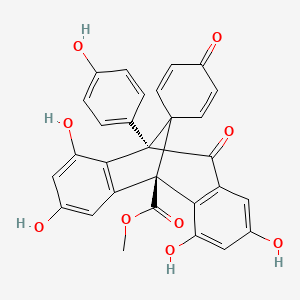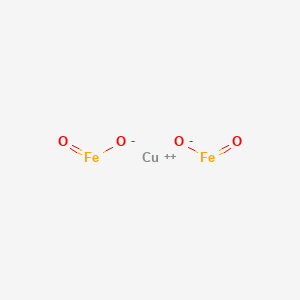
氧化亚铜
描述
Copper Iron Oxide (CuFe2O4) is a compound that has been studied for its various properties and potential applications . It is often used in the field of nanotechnology due to its unique physical and chemical properties .
Synthesis Analysis
Copper Iron Oxide can be synthesized via various methods. One such method involves a sol-gel process using copper and iron nitrates as precursors, followed by annealing at 400 °C and 800 °C in air . Another method involves a facile one-step chemical method for the successful synthesis of Cu2O, CuO, and CuNa2(OH)4 crystal structures .
Molecular Structure Analysis
The molecular structure of Copper Iron Oxide can be determined using techniques such as X-ray diffraction (XRD) and transmission electron microscopy. These techniques have revealed different crystal structures such as cubic (Cu2O), monoclinic (CuO), and orthorhombic [CuNa2(OH)4] .
Chemical Reactions Analysis
Copper Iron Oxide participates in various chemical reactions. For instance, during the high-temperature water-gas shift (WGS) reaction, a strong metal-support interaction (SMSI) between Cu and FeOx was observed . This interaction not only stabilizes the Cu clusters but also provides new catalytic active sites that facilitate CO adsorption, H2O dissociation, and WGS reaction .
Physical And Chemical Properties Analysis
Copper Iron Oxide exhibits unique physical and chemical properties. For instance, it has been found to have optical band gaps in the range of 2.15–2.60 eV (577–477 nm) . Moreover, it has been observed to have promising electrocatalytic activity towards oxidation of sulphite .
科学研究应用
固体推进剂燃烧增强
氧化亚铜在提高复合固体推进剂的燃烧速率方面发挥着至关重要的作用,而复合固体推进剂在火箭推进技术中至关重要。研究表明,氧化铁和铬酸铜都可以有效提高高氯酸铵(推进剂中常见的氧化剂)的燃烧速率。氧化铁在这些应用中比铬酸铜稍有效,而铬酸铜增强了粘合剂熔体流动,而氧化铁则减少了粘合剂熔体流动。这种理解有助于更有效地调整推进剂燃烧速率 (Ishitha & Ramakrishna, 2014)。
抗菌活性
氧化亚铜纳米粒子对包括大肠杆菌和金黄色葡萄球菌在内的各种人类病原体显示出有希望的抗菌特性。氧化铜纳米粒子的前体依赖性结构特性影响其抗菌效率,突出了它们在生物医学应用中预防和治疗感染的潜力 (Dharmadhikari 等人,2018)。
亚铁离子的催化氧化
已经研究了包括离子形式、氧化物和氧化物纳米粉在内的铜化合物对亚铁离子氧化的催化作用。这些研究表明,氧化铜纳米粉是催化氧化过程最有效的形式,这对于处理高浓度亚铁离子的水至关重要,使其更经济、更有效 (Babak 等人,2013)。
去除水中的重金属
氧化亚铜纳米粒子已被用于开发一种从水溶液中去除铜离子的有效方法。该方法涉及使用果胶包覆的氧化铁磁性纳米复合材料作为吸附剂,展示出高吸附能力和再生再利用的可能性。此类应用强调了氧化亚铜在环境修复中的潜力,特别是在处理被重金属污染的水时 (Gong 等人,2012)。
太阳能转换和光催化
对包括 Cu2O 和三元 CuxMyOz 氧化物在内的 p 型铜 (I) 基氧化物的研究证明了它们在太阳能应用中的潜力。这些材料因其可调谐的带隙尺寸、高载流子迁移率和适用于燃料生产的合适带能而受到青睐。对其表面和化学成分的改性提高了它们在水溶液中的稳定性和效率,使其成为染料敏化太阳能电池和光催化中很有希望的候选者 (Sullivan, Zoellner, & Maggard, 2016)。
作用机制
The mechanism of action of Copper Iron Oxide often involves the generation of reactive oxygen species (ROS). This process is believed to promote the pathogenesis of various diseases, including cardiovascular disease . Copper-induced cell death, named cuproptosis, has been widely reported in a variety of diseases .
安全和危害
While Copper Iron Oxide has many beneficial properties, it’s important to handle it with care due to potential hazards. For instance, it’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
未来方向
The future directions of Copper Iron Oxide research include finding new, eco-friendly ways to synthesize these nanoparticles, using them to treat diseases, especially in targeting cancer cells and healing wounds, and using them in batteries to store energy more efficiently . Furthermore, their potential use in cleaning water and air is also being explored .
属性
IUPAC Name |
copper;oxido(oxo)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKGMXNZSJMWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuFe2O4 | |
| Record name | copper(II) iron(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190714 | |
| Record name | CuFe2O4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37220-43-2 | |
| Record name | CuFe2O4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CuFe2O4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of CuFe2O4?
A1: The molecular formula of Copper iron oxide is CuFe2O4. Its molecular weight is 239.23 g/mol.
Q2: What crystal structures can CuFe2O4 adopt?
A2: CuFe2O4 can exist in two main crystal structures: tetragonal and cubic. The tetragonal structure is favored at lower temperatures, while the cubic structure is stable at higher temperatures. Grinding can induce a transition from the tetragonal to the cubic structure. []
Q3: What spectroscopic techniques are commonly used to characterize CuFe2O4?
A3: Researchers commonly employ a range of techniques to characterize CuFe2O4, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of the material. [, , , , , , ]
- Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in the material. [, , , , , , ]
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): Provide insights into the morphology, size, and distribution of CuFe2O4 nanoparticles. [, , , , , , , , , ]
- X-ray photoelectron spectroscopy (XPS): Used to analyze the elemental composition and chemical states of the elements present. [, , , , ]
- Brunauer–Emmett–Teller (BET) surface area analysis: Determines the specific surface area and pore size distribution of the material. [, , , , , , , ]
Q4: Is CuFe2O4 stable under various environmental conditions?
A4: CuFe2O4 generally exhibits good stability, but its performance can be influenced by factors like pH, temperature, and the presence of other chemical species. For instance, in photocatalytic applications, the presence of inorganic anions like HCO3− can inhibit the degradation of pollutants. []
Q5: How can the stability of CuFe2O4 be improved for specific applications?
A5: Various strategies can enhance CuFe2O4's stability, including:
- Coating with protective layers: Coating CuFe2O4 with materials like silica or phosphate can improve its stability and prevent leaching of metal ions. [, ]
- Doping with other elements: Incorporating elements like silver into the CuFe2O4 lattice can enhance its stability and photocatalytic activity. []
- Controlling the synthesis conditions: Carefully adjusting parameters like temperature, pH, and precursor concentrations during synthesis can significantly impact the stability of the resulting CuFe2O4 nanoparticles. []
Q6: What are some notable catalytic applications of CuFe2O4?
A6: CuFe2O4 exhibits promising catalytic activity in various reactions, including:
- Reduction of 4-nitrophenol: CuFe2O4 nanoparticles, especially when combined with materials like reduced graphene oxide (RGO) or covalent organic frameworks (COF), demonstrate excellent catalytic activity in reducing 4-nitrophenol to 4-aminophenol. [, ]
- Epoxidation of styrene: CuFe2O4-RGO nanocomposites show enhanced catalytic efficiency in epoxidizing styrene to styrene oxide. []
- Degradation of organic pollutants: CuFe2O4-based materials have shown promising results in degrading various organic pollutants like methylene blue, rhodamine B, and bisphenol A through processes like photocatalysis and Fenton-like reactions. [, , , , , , , , ]
Q7: What makes CuFe2O4 an efficient catalyst for these reactions?
A7: Several factors contribute to the catalytic efficiency of CuFe2O4:
- Synergistic effect of Cu and Fe: The presence of both copper and iron in the CuFe2O4 lattice creates a synergistic effect, enhancing its catalytic activity. [, ]
- Redox properties: The ability of Cu and Fe ions to readily switch between different oxidation states facilitates electron transfer processes, promoting catalytic reactions. []
- High surface area: Synthesizing CuFe2O4 as nanoparticles, particularly when combined with high-surface-area materials like graphene or carbon nanotubes, increases the available active sites for catalytic reactions. [, , , , ]
Q8: How does the crystal structure of CuFe2O4 influence its catalytic activity?
A8: The crystal structure of CuFe2O4 can significantly impact its catalytic performance. For instance, cubic CuFe2O4 exhibits higher activity and selectivity for electrochemical dechlorination of 1,2-dichloroethane compared to the tetragonal phase. []
Q9: Have computational methods been employed to study CuFe2O4?
A9: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure and properties of CuFe2O4 and its composites. These calculations provide insights into the interfacial interactions between CuFe2O4 and other materials, aiding in understanding and predicting their performance in various applications. []
Q10: What is the environmental impact of CuFe2O4?
A10: While CuFe2O4 itself is considered relatively environmentally friendly, the overall environmental impact depends on the specific application and lifecycle of the material.
Q11: How can the environmental impact of CuFe2O4 be mitigated?
A11: Several strategies can minimize the environmental footprint associated with CuFe2O4:
- Recycling and reuse: Developing efficient methods to recover and reuse CuFe2O4 after its lifecycle in specific applications can reduce waste and resource consumption. []
- Green synthesis methods: Utilizing environmentally benign and sustainable synthesis routes, such as those employing plant extracts or microwave irradiation, can minimize the use of harmful solvents and reagents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



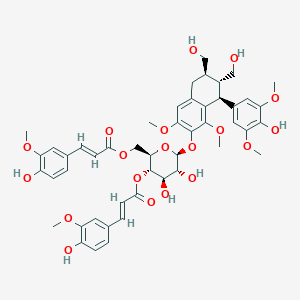
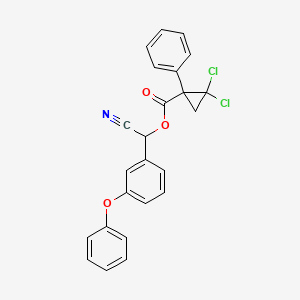
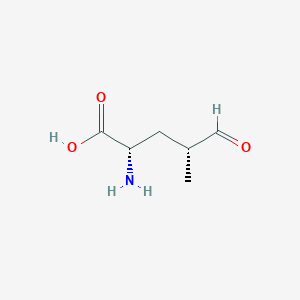

![[(10R,11S,12S,14R,16S,20S,21R,22S,24E)-20-[(2S,3S,7E,9S,10E)-11-[formyl(methyl)amino]-2-methoxy-3,7,9-trimethyl-6-oxoundeca-7,10-dienyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] carbamate](/img/structure/B1258069.png)
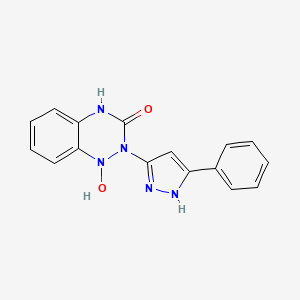

![4-[20-Ethyl-7,7-dimethyl-9-(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]butanoic acid](/img/structure/B1258073.png)
![(2S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-isobutyl-7-methyl-2,5,8,11,14-pentaoxo-12-sec-butyl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methyl-pentanoic acid](/img/structure/B1258075.png)
![(3S)-3-[(2S)-2-amino-4-hydroxy-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1258076.png)
